

Application Notes and Protocols: Chemical Synthesis of Urolithin C

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For Researchers, Scientists, and Drug Development Professionals

Urolithin C, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4] This document provides a detailed protocol for the chemical synthesis of **Urolithin C** (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one), enabling researchers to produce this compound for further investigation.

Data Presentation: Synthesis and Characterization

The following table summarizes the key quantitative data associated with the chemical synthesis and characterization of **Urolithin C**.



Parameter	Value	Analytical Method
Step 1 Yield (Biaryl Carboxaldehyde)	~70%	Not specified
Final Yield (Urolithin C)	~10%	Not specified
Purity	≥98%	HPLC[5][6]
HPLC Retention Time	10.902 minutes	HPLC[5][7]
Molecular Formula	C13H8O5	Mass Spectrometry[6]
Molecular Weight	244.2 g/mol	Mass Spectrometry[6]
¹H NMR	Confirmed structure	NMR Spectroscopy[5]
¹³ C NMR	Confirmed structure	NMR Spectroscopy[5]
FTIR	Confirmed functional groups	FTIR Spectroscopy[5]
LC-MS	Confirmed mass	Liquid Chromatography-Mass Spectrometry[5]

Experimental Protocols

This section details the multi-step protocol for the chemical synthesis of **Urolithin C**.

Step 1: Suzuki Coupling to form Biaryl Carboxaldehyde

This initial step involves a palladium-catalyzed cross-coupling reaction.

- Combine 2-formylphenylboronic acid (1.0 equivalent), 2-bromo-1-iodo-4-methoxybenzene (2.0 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%) in a reaction vessel containing tetrahydrofuran (THF).[5][8]
- Add a basic solution, such as potassium carbonate (K₂CO₃), to the mixture.[5]
- Stir the reaction mixture at room temperature under an inert atmosphere.[5][8]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).[5]
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the biaryl carboxaldehyde.[5]

Step 2: Oxidation and Esterification

The aldehyde is first oxidized to a carboxylic acid and then esterified.

- The biaryl carboxaldehyde from Step 1 undergoes oxidation with potassium permanganate (KMnO₄) in a mixture of pyridine and water.[5]
- Following oxidation, the resulting biaryl carboxylic acid is esterified using methanol in dimethylformamide (DMF) to form a biaryl carboxylic ester.[5]
- The reaction is stirred at 0 °C for 2 hours and then concentrated under reduced pressure.[5]
- The residue is taken up in methanol for esterification at room temperature.[5]
- Quench the reaction with water and extract with ethyl acetate.[5]
- Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

Step 3: Demethylation to form Urolithin C

The final step is the demethylation of the methyl ether intermediate.

- Prepare a cooled solution (0 °C) of the methyl ether of Urolithin C (1.0 equivalent) under an inert atmosphere.[5]
- Slowly add boron tribromide (BBr₃) to the reaction mixture.[5]
- The reaction mixture is then subjected to acidic conditions, for instance, with hydrochloric acid, to yield **Urolithin C**.[7]

Purification and Characterization



- The purity of the synthesized **Urolithin C** can be initially assessed by TLC.[5][7]
- Further purification is achieved using High-Performance Liquid Chromatography (HPLC).[5]
- The final structure and identity of **Urolithin C** are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Visualizations Chemical Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of **Urolithin C**.



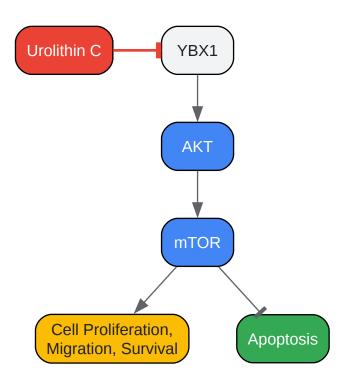
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Caption: A flowchart of the **Urolithin C** chemical synthesis protocol.

Urolithin C Signaling Pathway: Inhibition of AKT/mTOR

Urolithin C has been shown to inhibit the AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival, particularly in cancer cells.[9]





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Caption: **Urolithin C** inhibits the AKT/mTOR pathway by downregulating YBX1.

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